molecular formula C17H15N3O2S B5885315 2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide

2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide

Cat. No. B5885315
M. Wt: 325.4 g/mol
InChI Key: NPBFHBFYWPHSSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide, also known as MPTA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTA belongs to the class of quinazoline derivatives and has been shown to exhibit promising biological activities.

Mechanism of Action

2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide's mechanism of action is not fully understood. However, it has been suggested that 2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide may exert its biological effects through the inhibition of specific enzymes or signaling pathways.
Biochemical and Physiological Effects:
2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide has been shown to exhibit a variety of biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells and reduce inflammation. 2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide has also been shown to increase the levels of certain neurotransmitters in the brain, suggesting a potential use in treating neurological disorders.

Advantages and Limitations for Lab Experiments

2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent biological activities. However, 2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide's mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving 2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide. One potential area of study is the development of 2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide-based drugs for the treatment of cancer and neurological disorders. Additionally, further research is needed to fully understand 2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide's mechanism of action and to identify potential drug targets.

Synthesis Methods

2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide can be synthesized using a multi-step process involving the reaction of 3-methylbenzaldehyde with anthranilic acid to form 3-(3-methylphenyl)quinazoline-4(3H)-one. The resulting compound is then treated with thioacetic acid to yield 2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide.

Scientific Research Applications

2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. 2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide has also been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[3-(3-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-11-5-4-6-12(9-11)20-16(22)13-7-2-3-8-14(13)19-17(20)23-10-15(18)21/h2-9H,10H2,1H3,(H2,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBFHBFYWPHSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

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